molecular formula C16H18N2 B1271899 1-(Biphenyl-2-yl) piperazine CAS No. 180698-18-4

1-(Biphenyl-2-yl) piperazine

Cat. No. B1271899
M. Wt: 238.33 g/mol
InChI Key: RKRVRTJVCWZOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Biphenyl-2-yl) piperazine is a chemical compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including potential antipsychotic activity as indicated by the pharmacological evaluation of similar biphenyl moiety linked with aryl piperazine derivatives .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical reactions. For instance, novel derivatives have been synthesized using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a catalyst in ethanol . Similarly, other derivatives have been synthesized through processes such as slow evaporation solution growth technique , Claisen Schmidt condensation followed by cyclization and Mannich’s reaction , and other efficient synthetic processes .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often elucidated using techniques like X-ray crystallography, which reveals the crystal system, space group, and lattice parameters . The piperazine ring typically adopts a chair conformation, and the presence of various substituents on the phenyl ring can influence the overall molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including intermolecular hydrogen bonding and stacking interactions, which are crucial for the stabilization of the crystal lattice . The presence of different functional groups on the piperazine ring can also influence the compound's reactivity towards electrophilic and nucleophilic attacks, as indicated by DFT calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be characterized using spectroscopic techniques such as FTIR, NMR, and UV-Vis. These methods provide insights into the vibrational and electronic properties, chemical shifts, and charge density distribution of the molecules . The thermal stability of these compounds can be assessed using techniques like TG-DTA and DSC . Additionally, the HOMO-LUMO gap derived from computational studies can indicate the chemical reactivity and stability of the compounds .

Relevant Case Studies

Several case studies have demonstrated the potential of piperazine derivatives in pharmacological applications. For example, certain derivatives have shown considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, suggesting their potential as antipsychotic agents . Other derivatives have been evaluated for their antimicrobial properties, with some exhibiting excellent antibacterial and antifungal activities . Furthermore, the antidepressant and antianxiety activities of some novel derivatives have been investigated, showing significant effects in behavioral tests .

Scientific Research Applications

Antipsychotic Potential

  • Design and Synthesis for Antipsychotic Activity : The design of biphenyl moiety linked with aryl piperazine and the synthesis of derivatives for antipsychotic activity have been explored. The compounds exhibit anti-dopaminergic and anti-serotonergic activity, with some showing a promising antipsychotic profile and low catalepsy induction potential. Computational studies, including QSAR, support these results, indicating a strong antipsychotic potential (Bhosale et al., 2014).

Synthesis and Docking Studies

  • Synthesis and Docking of Piperazine-1-yl-1H-indazole Derivatives : These derivatives play an important role in medicinal chemistry. The synthesis process and docking studies for compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole indicate their significance in the field (Balaraju et al., 2019).

Antidepressant and Antianxiety Activities

  • Novel Derivatives for Antidepressant and Antianxiety Effects : The synthesis of novel derivatives like 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has been studied. These compounds have shown significant antidepressant and antianxiety activities in behavioral tests on albino mice (Kumar et al., 2017).

Anticancer Activity

  • Heterocyclic Compounds in Cancer Treatment : Synthesis and characterization of compounds like 1-((2S,3S)-2-(benzyloxy)pentan-3-yl) -4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl) phenyl)-1H-1,2,4-triazol-5(4H)-one, demonstrating potential in vitro anticancer activities against bone cancer cell lines, have been conducted. Molecular docking is used to study potential antiviral activity (Lv et al., 2019).
  • Evaluation of Antitumor Activity Against Breast Cancer Cells : 1,2,4-triazine derivatives bearing piperazine amide moiety have been synthesized and investigated for their anticancer activities. Some derivatives showed promising antiproliferative agents, comparable to cisplatin, against breast cancer cells (Yurttaş et al., 2014).

Antibacterial and Antifungal Activities

  • Antimicrobial Activity of Piperazine Derivatives : The synthesis and biological evaluation of novel piperazine derivatives have demonstrated significant antibacterial and antifungal activities. This indicates their potential use in combating microbial infections (Rajkumar et al., 2014).

Allosteric Enhancement of Receptors

  • Enhancing A1 Adenosine Receptor Activity : Piperazine derivatives have been synthesized and evaluated as allosteric enhancers of the A1-adenosine receptor, indicating their role in modulating receptor activities and potential therapeutic applications (Romagnoli et al., 2008).

Miscellaneous Applications

  • Piperazine in Insecticides Design : Exploring 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound for novel insecticides indicates its potential in agriculture and pest control (Cai et al., 2010).
  • Antidiabetic Compounds : Piperazine derivatives have been identified as potent antidiabetic agents, emphasizing their role in medical applications for diabetes management (Le Bihan et al., 1999).

Safety And Hazards

1-(Biphenyl-2-yl)piperazine should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Biphenyl derivatives, including 1-(Biphenyl-2-yl)piperazine, are being studied as potential PD-1/PD-L1 inhibitors. These small-molecule inhibitors have advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties .

properties

IUPAC Name

1-(2-phenylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18/h1-9,17H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRVRTJVCWZOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029791
Record name 1-(2-Biphenylyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Biphenyl-2-yl) piperazine

CAS RN

180698-18-4
Record name 1-(2-Diphenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180698184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Biphenylyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-DIPHENYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5S5265H6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Biphenyl-2-yl) piperazine
Reactant of Route 2
Reactant of Route 2
1-(Biphenyl-2-yl) piperazine
Reactant of Route 3
Reactant of Route 3
1-(Biphenyl-2-yl) piperazine
Reactant of Route 4
Reactant of Route 4
1-(Biphenyl-2-yl) piperazine
Reactant of Route 5
Reactant of Route 5
1-(Biphenyl-2-yl) piperazine
Reactant of Route 6
Reactant of Route 6
1-(Biphenyl-2-yl) piperazine

Citations

For This Compound
11
Citations
ZS Gu, A Zhou, Y Xiao, QW Zhang, JQ Li - European Journal of Medicinal …, 2018 - Elsevier
A series of novel aralkyl piperazine derivatives were synthesized, and evaluated for their serotonin reuptake inhibitory and 5-HT 1A /5-HT 7 receptors affinities activity. Antidepressant …
Number of citations: 29 www.sciencedirect.com
M Mastromarino, M Niso, C Abate, E Proschak… - Molecules, 2022 - mdpi.com
Long-chain arylpiperazine scaffold is a versatile template to design central nervous system (CNS) drugs that target serotonin and dopamine receptors. Here we describe the synthesis …
Number of citations: 1 www.mdpi.com
J Robichaud, R Oballa, P Prasit… - Journal of medicinal …, 2003 - ACS Publications
A novel series of nonpeptidic biaryl compounds was identified as potent and reversible inhibitors of cathepsin K. The P2−P3 amide bond of a known amino acetonitrile dipeptide 1 was …
Number of citations: 106 pubs.acs.org
SD Cowen, D Russell, LA Dakin, H Chen… - Journal of Medicinal …, 2016 - ACS Publications
Protein lysine methyltransferases (KMTs) have emerged as important regulators of epigenetic signaling. These enzymes catalyze the transfer of donor methyl groups from the cofactor S-…
Number of citations: 26 pubs.acs.org
AT Hopper, A Brockman, A Wise, J Gould… - Journal of medicinal …, 2019 - ACS Publications
A safer treatment for toxoplasmosis would be achieved by improving the selectivity and potency of dihydrofolate reductase (DHFR) inhibitors, such as pyrimethamine (1), for Toxoplasma …
Number of citations: 41 pubs.acs.org
V Canale, R Kurczab, A Partyka, G Satała… - European journal of …, 2015 - Elsevier
A 26-membered library of novel long-chain arylpiperazines, which contained primary and tertiary amides of cyclic amino acids (proline and 1,2,3,4-tetrahydroisoquinoline-3-…
Number of citations: 18 www.sciencedirect.com
B Gunsaru, SJ Burgess, W Morrill, JX Kelly… - Antimicrobial agents …, 2017 - Am Soc Microbiol
Building on our earlier work of attaching a chemosensitizer (reversal agent) to a known drug pharmacophore, we have now expanded the structure-activity relationship study to include …
Number of citations: 15 journals.asm.org
B Gunsaru - 2010 - search.proquest.com
Malaria is a major health problem, mainly in developing countries, and causes an estimated 1 million deaths per year. Plasmodium falciparum is the major type of human malaria …
Number of citations: 3 search.proquest.com
S Porcu, S Demuro, A Luridiana, A Cocco… - Organic …, 2018 - ACS Publications
A unified protocol for the construction of 3-(2-bromoethyl)benzofurans and 2-(benzofuran-3-yl)ethylamines from bis[(trimethylsilyl)oxy]cyclobutene has been developed. This mild and …
Number of citations: 16 pubs.acs.org
HC Rudbeck - 2006 - orbit.dtu.dk
The aim of this dissertation was to investigate the possibility of synthesising small nitrogen heterocycles using solid-phase techniques, exploiting the properties of the novel, hydrophilic …
Number of citations: 2 orbit.dtu.dk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.